

Leflutrozole's Aromatase Inhibition Selectivity Profile: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



An Overview for Researchers, Scientists, and Drug Development Professionals

Leflutrozole (also known by its developmental codes BGS-649 and CGP-47645) is a novel, orally administered, once-weekly aromatase inhibitor currently under investigation.[1] Primarily being developed for conditions such as hypogonadism in men, its mechanism of action centers on the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2][3] By blocking this conversion, **leflutrozole** aims to increase endogenous testosterone levels.[3]

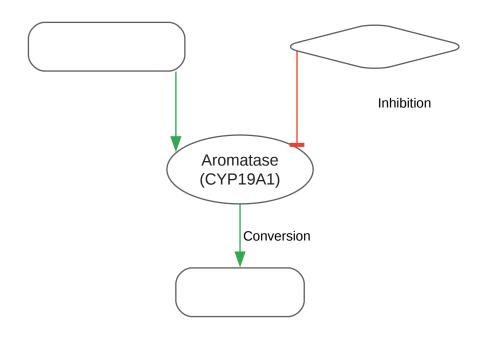
While clinical trial data has demonstrated its efficacy in normalizing testosterone levels and improving semen parameters in men with obesity-associated hypogonadotropic hypogonadism, a comprehensive, publicly available preclinical dataset detailing its specific selectivity profile against a panel of cytochrome P450 (CYP) enzymes is not readily available in the published literature.[2][4] Such a profile is crucial for understanding a drug's potential for drug-drug interactions and off-target effects.

This guide provides a summary of the available information on **leflutrozole** and, for comparative purposes, details the well-established selectivity profile of letrozole, another potent non-steroidal aromatase inhibitor. This will serve as a framework for the type of data essential for a thorough evaluation of a new chemical entity in this class.

Mechanism of Aromatase Inhibition



Aromatase inhibitors are classified as either steroidal (Type I) or non-steroidal (Type II). Non-steroidal inhibitors, such as **leflutrozole** and letrozole, bind reversibly to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This competitive inhibition blocks the enzyme's ability to convert androgens like testosterone and androstenedione into estrogens, namely estradiol and estrone.



Click to download full resolution via product page

Caption: Mechanism of Aromatase Inhibition by Leflutrozole.

Leflutrozole: Clinical Findings and Inferences on Selectivity

Clinical studies have shown that **leflutrozole** effectively normalizes testosterone levels and can improve fertility parameters in men with hypogonadism.[2][4] The observed dose-dependent increases in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) are consistent with a reduction in the negative feedback inhibition by estrogen on the hypothalamic-pituitary-gonadal axis, indicating effective aromatase inhibition in vivo.[2]

While direct quantitative data on its selectivity is unavailable, the reported adverse events in clinical trials, such as raised hematocrit, hypertension, and increased PSA, are generally consistent with the physiological effects of increased testosterone and decreased estrogen levels.[4] The lack of reports on significant, unexpected off-target effects might suggest a



degree of selectivity for aromatase, though this cannot be definitively concluded without in vitro enzymatic assays.

Comparative Selectivity Profile: The Case of Letrozole

To illustrate a comprehensive selectivity profile, data for the widely used aromatase inhibitor letrozole is presented below. This information is derived from in vitro studies using human liver microsomes and recombinant CYP enzymes.

Quantitative Inhibition of Cytochrome P450 Isoforms by

Letrozole

Letrozole			
CYP Isoform	Inhibition Constant (Ki)	IC50	Nature of Inhibition
CYP19A1 (Aromatase)	-	7.27 nM[5]	Potent Inhibitor
CYP1A1	-	69.8 μM[5]	Weak Inhibitor
CYP1A2	-	332 μM[5]	Very Weak Inhibitor
CYP2A6	4.6 ± 0.05 μM[6]	5.90 μM[6]	Potent Competitive Inhibitor
CYP2C19	42.2 μM[6]	24.8 μΜ[6]	Weak Inhibitor
CYP3A4	-	>1000 μM (<10% inhibition at 1mM)[5]	Very Weak Inhibitor

Data presented is a compilation from multiple sources and methodologies may vary. Values should be considered as representative.

The data for letrozole demonstrates a high degree of selectivity for aromatase (CYP19A1), with significantly higher concentrations required to inhibit other CYP enzymes. For instance, the IC50 for aromatase is in the nanomolar range, while for other CYPs it is in the micromolar range, indicating a selectivity of several orders of magnitude.[5]



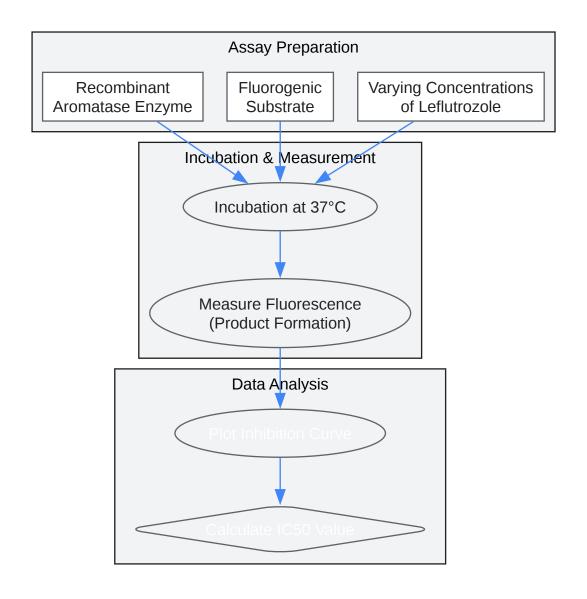
Experimental Protocols for Determining Aromatase Inhibition Selectivity

A standard approach to determining the selectivity profile of an aromatase inhibitor involves a series of in vitro enzymatic assays.

Aromatase Inhibition Assay (CYP19A1)

- Objective: To determine the potency of the inhibitor against the target enzyme.
- Methodology: A common method is a fluorometric assay using a recombinant human aromatase enzyme.
 - A fluorogenic substrate for aromatase is incubated with the enzyme in the presence of varying concentrations of the inhibitor (e.g., leflutrozole).
 - The conversion of the substrate to a fluorescent product is measured over time.
 - The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Leflutrozole Wikipedia [en.wikipedia.org]
- 2. OR18-4 Beneficial Effect on Sperm Production of Leflutrozole in Men with Obesity-Associated Secondary Hypogonadotropic Hypogonadism: Results from a Phase II Study -







PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leflutrozole for Hypogonadotropic Hypogonadism · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Leflutrozole in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Leflutrozole's Aromatase Inhibition Selectivity Profile: An In-Depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668513#leflutrozole-aromatase-inhibition-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.